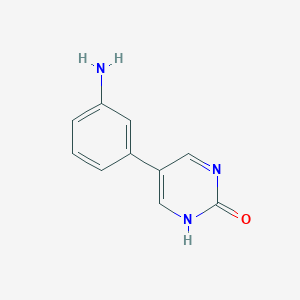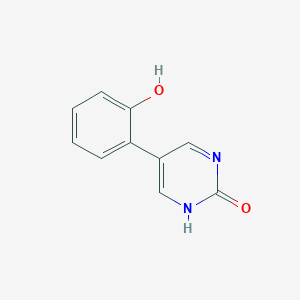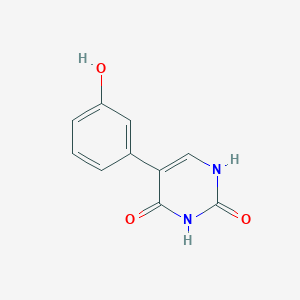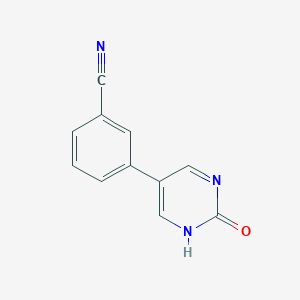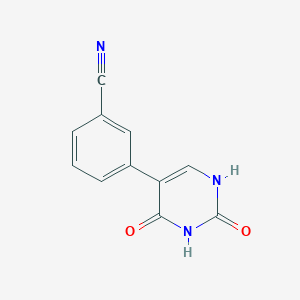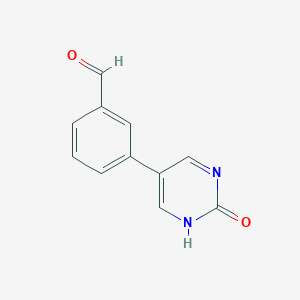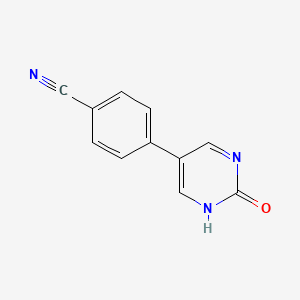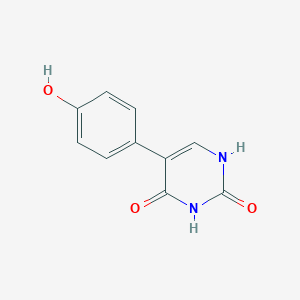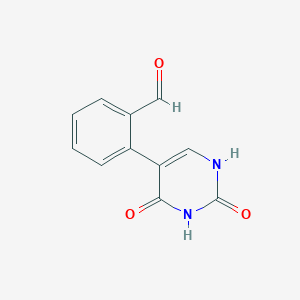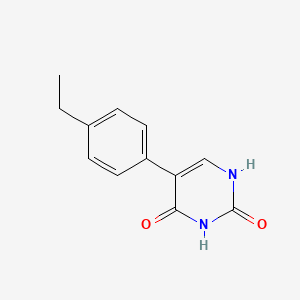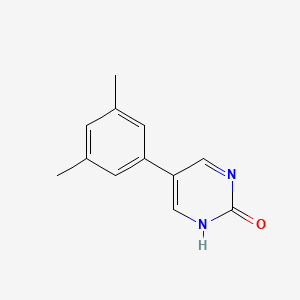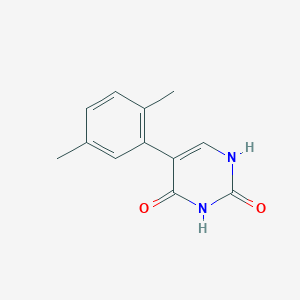
(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine (DDP) is a novel compound that has been gaining attention in the scientific community due to its unique properties and potential applications. DDP is a heterocyclic aromatic compound that is composed of a nitrogen atom and two oxygen atoms, as well as two carbon-carbon double bonds. This compound is of particular interest due to its ability to interact with a variety of biomolecules, including proteins, enzymes, and DNA.
Wirkmechanismus
(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% binds to biomolecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% to biomolecules causes a conformational change in the molecule, which can affect its function. Furthermore, the binding of (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% to biomolecules can also affect the interactions between the molecules, which can lead to changes in the structure and function of the molecule.
Biochemical and Physiological Effects
The binding of (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% to biomolecules can have a variety of biochemical and physiological effects. For example, it can affect the activity of enzymes, the expression of genes, the transport of ions and molecules across cell membranes, and the metabolism of cells. Furthermore, (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% has been shown to interact with a variety of proteins, including transcription factors, and to modulate their activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% in lab experiments is its high solubility in aqueous solutions. This allows for the easy and efficient transfer of the compound into and out of cells, as well as its use in a variety of biochemical assays. Furthermore, (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% is relatively stable and has a low toxicity, which makes it a safe and cost-effective tool for laboratory experiments. However, (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% is also relatively expensive, which can be a limitation for some experiments.
Zukünftige Richtungen
The potential applications of (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% are vast, and there are many potential future directions for research. These include the development of new fluorescent probes for the detection of biomolecules, the development of new methods for studying the structure and function of proteins, and the development of new tools for studying the effects of drugs and environmental toxins on cells. Additionally, (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% could be used to study the interactions between proteins and DNA, as well as the interactions between proteins and other biomolecules. Finally, (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the development and progression of diseases.
Synthesemethoden
The synthesis of (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% is relatively straightforward and involves the reaction of 2,5-dimethylphenylhydrazine with 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction takes place at temperatures between 80 and 100 degrees Celsius, and yields a product with a yield of up to 95%. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
(2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% has been studied extensively for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of DNA and proteins, and as a fluorescent marker for the detection of cell membrane proteins. Furthermore, (2,4)-Dihydroxy-5-(2,5-dimethylphenyl)pyrimidine, 95% has been used as a tool for studying the structure and function of proteins, enzymes, and DNA, as well as for studying the interactions between them. It has also been used to study the effects of drugs on cells and to study the effects of environmental toxins on cells.
Eigenschaften
IUPAC Name |
5-(2,5-dimethylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-8(2)9(5-7)10-6-13-12(16)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKSBVYAGVVIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385122.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385133.png)

